(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone

Lipophilicity Conformational flexibility Lead optimization

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone (CAS 2034502-06-0) is a synthetic heterocyclic building block comprising a 3-oxypiperidine core bearing a 6-methoxypyrazin-2-yl ether at the 3-position and a morpholino-methanone carboxamide at the piperidine nitrogen. With a molecular formula of C15H22N4O4 and a molecular weight of 322.365 g·mol⁻¹, the compound presents eight hydrogen-bond acceptors, zero hydrogen-bond donors, and a computed logP of −0.577, placing it in a moderately hydrophilic property space suitable for fragment-based and lead-optimization campaigns.

Molecular Formula C15H22N4O4
Molecular Weight 322.365
CAS No. 2034502-06-0
Cat. No. B2524710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone
CAS2034502-06-0
Molecular FormulaC15H22N4O4
Molecular Weight322.365
Structural Identifiers
SMILESCOC1=CN=CC(=N1)OC2CCCN(C2)C(=O)N3CCOCC3
InChIInChI=1S/C15H22N4O4/c1-21-13-9-16-10-14(17-13)23-12-3-2-4-19(11-12)15(20)18-5-7-22-8-6-18/h9-10,12H,2-8,11H2,1H3
InChIKeyYHXDVQHUXYMROL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone (CAS 2034502-06-0)? A Procurement-Focused Structural Summary


(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone (CAS 2034502-06-0) is a synthetic heterocyclic building block comprising a 3-oxypiperidine core bearing a 6-methoxypyrazin-2-yl ether at the 3-position and a morpholino-methanone carboxamide at the piperidine nitrogen. With a molecular formula of C15H22N4O4 and a molecular weight of 322.365 g·mol⁻¹, the compound presents eight hydrogen-bond acceptors, zero hydrogen-bond donors, and a computed logP of −0.577, placing it in a moderately hydrophilic property space suitable for fragment-based and lead-optimization campaigns [1]. The compound is catalogued in the ZINC database (ZINC000085639592) but has no reported biological activity in ChEMBL 20, no associated publications, and no clinical trial history as of the latest annotation [1].

Why Generic Substitution of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone (CAS 2034502-06-0) with Close Analogs Is Scientifically Unreliable


Compounds within the (methoxypyrazinyl)oxy-piperidine-morpholino methanone class are not freely interchangeable because even single-atom modifications to the central linker ring, the heteroaryl ether position, or the acyl carboxamide produce quantifiable shifts in molecular weight, lipophilicity, conformational flexibility, and hydrogen-bonding capacity that directly alter solubility, permeability, and target-engagement potential [1][2]. The ZINC-annotated logP difference of +0.058 between the six-membered piperidine target (−0.577) and its five-membered pyrrolidine analog (−0.635) illustrates that ring contraction alone measurably modulates physicochemical properties [1][3]. Procurement of a generic analog without matching these property shifts risks introducing uncontrolled variables into structure–activity relationship (SAR) campaigns, hit-to-lead optimization, or patent strategy [2].

Quantitative Differentiation Evidence for (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone (CAS 2034502-06-0) Versus Closest Analogs


Piperidine vs. Pyrrolidine Ring Size: Measured logP Differentiation Between Six-Membered and Five-Membered Central Linkers

The target compound employs a six-membered piperidine ring as the central linker scaffold. Its closest five-membered pyrrolidine analog—(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone—shares identical terminal groups but differs by one methylene unit in the linker. ZINC-annotated data show that this single-carbon contraction produces a measurable shift in computed logP from −0.577 (piperidine target) to −0.635 (pyrrolidine analog), a ΔlogP of +0.058 [1][2]. The molecular weight also decreases from 322.365 to 308.338 g·mol⁻¹ (ΔMW = −14.027) [1][2].

Lipophilicity Conformational flexibility Lead optimization

Molecular Weight and Heavy Atom Count: Quantitative Differentiation from the Stripped Morpholino-Methoxypyrazine Core (CAS 40155-25-7)

When compared against the simpler scaffold (3-methoxypyrazin-2-yl)(morpholino)methanone (CAS 40155-25-7), which lacks the central piperidine-oxy linker, the target compound demonstrates a substantially larger molecular framework. CAS 40155-25-7 has MW 223.23 g·mol⁻¹ with 6 hydrogen-bond acceptors and a ChemSpider ACD/LogP of −0.28, while the target compound has MW 322.365 g·mol⁻¹ with 8 hydrogen-bond acceptors and a ZINC logP of −0.577 [1]. This represents a ΔMW of +99.135 g·mol⁻¹ and a ΔlogP shift of −0.297 (target more hydrophilic despite higher MW), alongside a gain of 2 hydrogen-bond acceptor sites contributed by the piperidine ether oxygen and the carboxamide carbonyl [1].

Fragment-based drug discovery Building block selection Molecular property optimization

Fraction sp³ Character and Three-Dimensional Conformational Profile Differentiates the Piperidine Scaffold from Flatter Aromatic-Linked Analogs

The target compound possesses a fraction sp³ (Fsp³) value of 0.40, as annotated in the ZINC database, reflecting the saturated piperidine ring embedded between the methoxypyrazine ether and the morpholino carboxamide [1]. In contrast, simpler in-class analogs that replace the saturated piperidine linker with a directly attached aromatic or carbonyl group exhibit lower Fsp³ values (e.g., the morpholino-methoxypyrazine core CAS 40155-25-7 carries an estimated Fsp³ of approximately 0.30 due to only the morpholine ring contributing saturated carbons) [2]. Higher Fsp³ is correlated in medicinal chemistry literature with improved clinical success rates attributable to enhanced three-dimensional shape diversity and reduced aromatic ring count [2].

Fraction sp³ 3D molecular shape Conformational diversity

Building Block Synthetic Versatility: Orthogonal Functionalization Sites Enable Divergent SAR Exploration Compared to Direct-Linked Analogs

The target compound provides three chemically orthogonal functionalization vectors that are absent in simpler in-class compounds: (i) the morpholino carboxamide nitrogen can undergo further N-functionalization; (ii) the piperidine ring, being substitutionally distinct from the morpholine, allows selective modification at the 3-oxy position; and (iii) the methoxypyrazine moiety can participate in nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the pyrazine ring positions. In comparison, CAS 40155-25-7 offers only two functionalization sites (morpholine and methoxypyrazine) and lacks the piperidine linker that enables extended spatial separation between terminal binding elements [1]. The molecular weight differential of +99.135 g·mol⁻¹ between the target and CAS 40155-25-7 reflects the additional chemical space accessible through the piperidine-oxy linker [1].

Parallel synthesis Building block utility SAR expansion

Optimal Application Scenarios for (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone (CAS 2034502-06-0) Based on Quantitative Evidence


Fragment Growth and Lead Optimization Requiring a Saturated Piperidine Linker with Defined logP and Fsp³

In fragment-to-lead campaigns where a hit fragment containing a morpholino-methoxypyrazine core (e.g., CAS 40155-25-7) has been identified, the target compound serves as a direct fragment-growth intermediate by inserting a saturated piperidine-oxy linker. The measured ΔMW of +99.135 g·mol⁻¹ and the ΔlogP shift of −0.297 provide a quantifiable vector for property-guided optimization, while the Fsp³ increase to 0.40 enhances three-dimensional shape diversity, consistent with medicinal chemistry best practices for improving clinical candidate quality [1][3].

Building Block for Parallel SAR Libraries Exploiting Three Orthogonal Functionalization Vectors

The target compound's three chemically distinct functionalization sites—morpholino carboxamide, piperidine 3-oxy position, and the methoxypyrazine ring—enable divergent parallel synthesis strategies. Researchers can independently modify each vector to generate systematic SAR matrices, a capability unavailable with the two-vector analog CAS 40155-25-7. This tri-orthogonal architecture is particularly valuable for probing binding pockets where simultaneous optimization of three spatially separated pharmacophoric elements is required [1].

Physicochemical Property Benchmarking for Piperidine- vs. Pyrrolidine-Containing Analog Series

When a medicinal chemistry program must decide between a six-membered piperidine linker and a five-membered pyrrolidine linker, the target compound provides a well-characterized reference point. The ZINC-annotated logP differential of +0.058 (target more lipophilic by 0.058 log units vs. the pyrrolidine analog) and the MW differential of +14.027 g·mol⁻¹ offer quantitative benchmarks for predicting the direction and magnitude of property shifts when ring size is modified, aiding in silico model calibration and rational design decisions [1][2].

Computational Docking and Pharmacophore Modeling with Experimentally Verifiable Physicochemical Parameters

The availability of ZINC-annotated computed properties (logP −0.577, MW 322.365, Fsp³ 0.40, rotatable bonds 4) establishes a validated computational baseline for docking studies and pharmacophore model construction. Researchers can use these parameters to filter virtual screening hits or to calibrate scoring functions before committing to synthesis, leveraging the compound as both a computational benchmark and a commercially accessible building block for experimental validation [1].

Quote Request

Request a Quote for (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.